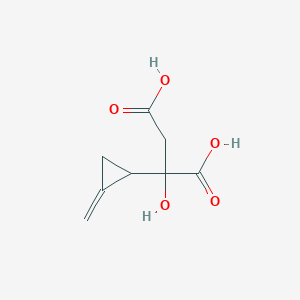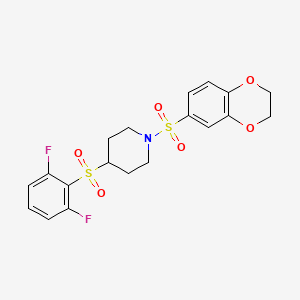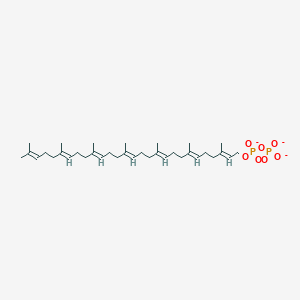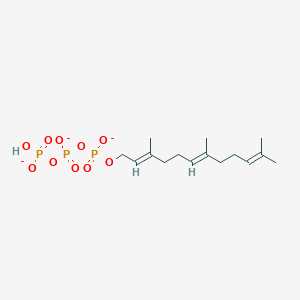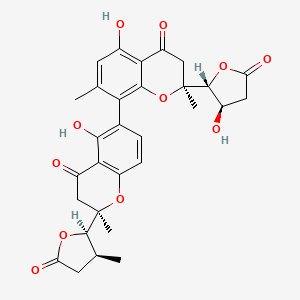![molecular formula C46H84NO8P B1261654 [(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261654.png)
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid, which is a major component of biological membranes. This compound consists of one chain of stearic acid (18:0) at the C-1 position and one chain of arachidonic acid (20:4) at the C-2 position. The arachidonic acid moiety contains four cis double bonds at positions 8, 10, 12, and 14. Phosphatidylcholines are crucial for maintaining the structural integrity and functionality of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphatidylcholines, including [(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, can be synthesized through the Kennedy pathway, which involves the phosphorylation of choline, followed by its incorporation into diacylglycerol . The synthetic route typically involves the following steps:
Phosphorylation of Choline: Choline is phosphorylated by choline kinase to form phosphocholine.
Formation of CDP-Choline: Phosphocholine reacts with cytidine triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline).
Incorporation into Diacylglycerol: CDP-choline reacts with diacylglycerol to form phosphatidylcholine.
Industrial Production Methods
Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified and modified to obtain the desired fatty acid composition .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The arachidonic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidized derivatives.
Hydrolysis: Phospholipases can hydrolyze the ester bonds in phosphatidylcholines, releasing fatty acids and lysophosphatidylcholine.
Substitution: The choline headgroup can be substituted with other polar headgroups through enzymatic or chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipase A2 (PLA2) is commonly used to hydrolyze the sn-2 ester bond.
Substitution: Enzymes such as phospholipase D can catalyze the substitution of the choline headgroup.
Major Products Formed
Oxidation: Hydroperoxides, hydroxides, and other oxidized derivatives.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Phosphatidylethanolamine, phosphatidylserine, and other phospholipids with different headgroups.
Scientific Research Applications
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes for drug delivery and cosmetics.
Mechanism of Action
Phosphatidylcholines, including [(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, exert their effects primarily through their role in cell membranes. They contribute to membrane fluidity and serve as precursors for signaling molecules such as diacylglycerol and phosphatidic acid. The arachidonic acid moiety can be released and converted into eicosanoids, which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
PC(180/204(5Z,8Z,11Z,14Z)): Similar structure but with different positions of double bonds in the arachidonic acid moiety.
PC(180/204(8Z,11Z,14Z,17Z)): Another variant with different double bond positions.
Uniqueness
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific double bond configuration in the arachidonic acid moiety, which can influence its biological activity and interactions with other molecules.
Properties
Molecular Formula |
C46H84NO8P |
|---|---|
Molecular Weight |
810.1 g/mol |
IUPAC Name |
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,18,20,22-23,25,27,44H,6-13,15,17,19,21,24,26,28-43H2,1-5H3/b16-14-,20-18-,23-22-,27-25-/t44-/m1/s1 |
InChI Key |
ISIMLRCPRMOPDS-LBYIXAPGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C=C/C=C\C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CC=CC=CC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
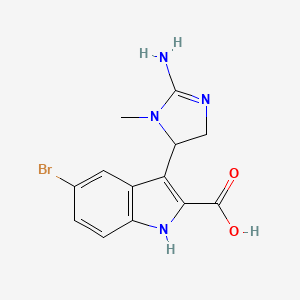
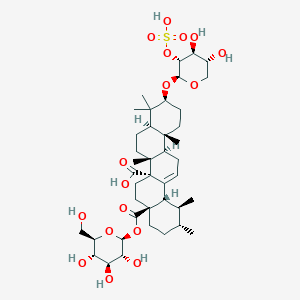

![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)
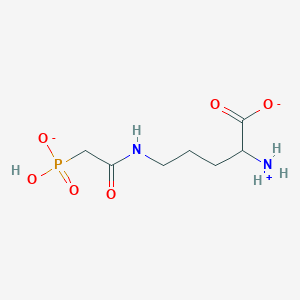
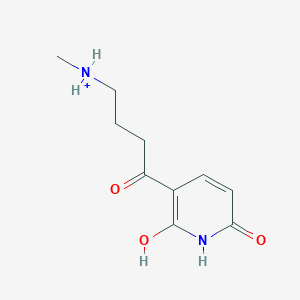
![[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate](/img/structure/B1261586.png)
